![molecular formula C15H18BrN3O4 B2846657 2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid CAS No. 1004944-59-5](/img/structure/B2846657.png)
2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid (CAS# 1004944-59-5) is a research chemical . It has a molecular weight of 384.22 and a molecular formula of C15H18BrN3O4 . The IUPAC name for this compound is 2-[3-(4-bromo-3-nitropyrazol-1-yl)-1-adamantyl]acetic acid .
Molecular Structure Analysis
The compound has a complex structure with a bromo-nitropyrazolyl group attached to an adamantanyl group, which is further attached to an acetic acid group . The Canonical SMILES representation is: C1C2CC3(CC1CC(C2)(C3)N4C=C(C(=N4)N+[O-])Br)CC(=O)O .Physical And Chemical Properties Analysis
The compound has a boiling point of 528.7±30.0 ℃ at 760 mmHg . Its density is 1.9±0.1 g/cm3 . It has a topological polar surface area of 101 . The compound is canonicalized and has a complexity of 537 .Wissenschaftliche Forschungsanwendungen
1. Solvent Effects in Deamination Reactions
The study by Banert et al. (2010) explores nitrous acid deaminations of various compounds, including 4,4-dimethyl-2-adamantanamine. This research is significant in understanding the solvent effects in reactions involving adamantane derivatives, which could be relevant to the study of 2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid (Banert et al., 2010).
2. Antiviral Adamantane Derivatives
Aigami et al. (1975) discuss the synthesis and antiviral activities of adamantane derivatives. This research could provide insights into the potential antiviral applications of this compound (Aigami et al., 1975).
3. Uranyl Ion Complexes with Adamantane Derivatives
Thuéry et al. (2019) synthesized homo- or heterometallic uranyl ion complexes with adamantane derivatives, demonstrating the versatile coordination and structural properties of these compounds. This highlights the potential of this compound in forming metal complexes (Thuéry et al., 2019).
4. Heterogeneous Photocatalytic Decomposition
Kraeutler and Bard (1978) investigated the photocatalytic decomposition of carboxylic acids, including adamantane-1-carboxylic acid, on TiO2 powder. Their findings on the decarboxylative route to alkanes could be pertinent to the decomposition or activation processes of this compound (Kraeutler & Bard, 1978).
5. Synthesis and Chemical Transformations of Adamantyl-Substituted Pyrazolones
Bormasheva et al. (2010) synthesized adamantyl-substituted pyrazolones and explored their chemical transformations. This study is relevant for understanding the chemical behavior and possible transformations of this compound (Bormasheva et al., 2010).
Eigenschaften
IUPAC Name |
2-[3-(4-bromo-3-nitropyrazol-1-yl)-1-adamantyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4/c16-11-7-18(17-13(11)19(22)23)15-4-9-1-10(5-15)3-14(2-9,8-15)6-12(20)21/h7,9-10H,1-6,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFHFMVOSXLOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=C(C(=N4)[N+](=O)[O-])Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2846581.png)
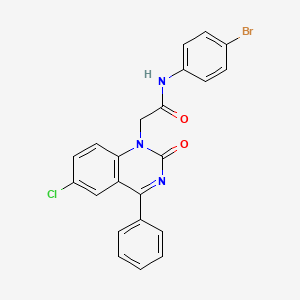
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)
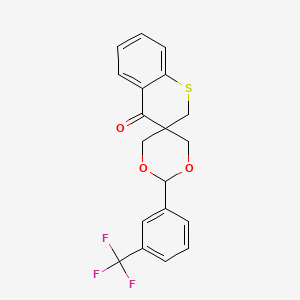
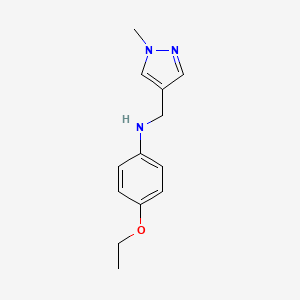
![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)
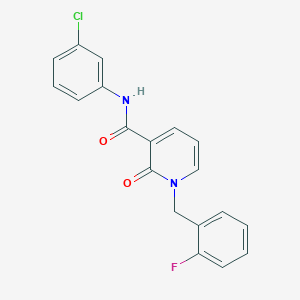
![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)
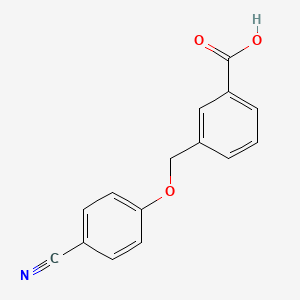
![(3R)-5-Methoxyspiro[1,2-dihydroindene-3,2'-azetidine]](/img/structure/B2846594.png)
